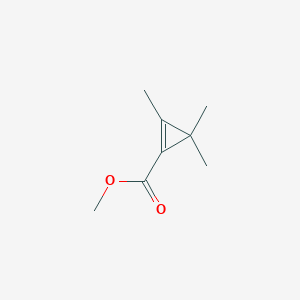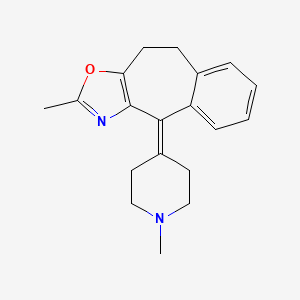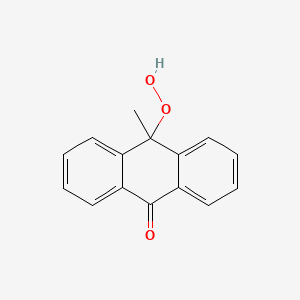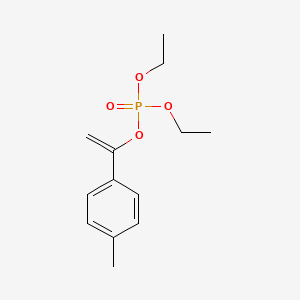
Diethyl 1-(4-methylphenyl)ethenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(4-methylphenyl)ethenyl phosphate is an organic compound with the molecular formula C13H19O4P. It is a member of the phosphate ester family and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphate group attached to a 1-(4-methylphenyl)ethenyl moiety, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(4-methylphenyl)ethenyl phosphate typically involves the reaction of 4-methylphenylacetylene with diethyl chlorophosphate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
[ \text{4-methylphenylacetylene} + \text{diethyl chlorophosphate} \xrightarrow{\text{base}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-(4-methylphenyl)ethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate ester to its corresponding alcohols or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce diethyl 1-(4-methylphenyl)ethenyl alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-(4-methylphenyl)ethenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a biochemical probe.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of diethyl 1-(4-methylphenyl)ethenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The molecular pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 4-methoxyphenyl phosphate
- Diethyl 4-methylbenzylphosphonate
- Diethyl phenylphosphate
Uniqueness
Diethyl 1-(4-methylphenyl)ethenyl phosphate is unique due to its specific structural features, such as the 1-(4-methylphenyl)ethenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar phosphate esters.
Eigenschaften
CAS-Nummer |
18276-76-1 |
|---|---|
Molekularformel |
C13H19O4P |
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
diethyl 1-(4-methylphenyl)ethenyl phosphate |
InChI |
InChI=1S/C13H19O4P/c1-5-15-18(14,16-6-2)17-12(4)13-9-7-11(3)8-10-13/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
IVCNAPARVUUFRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(=C)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



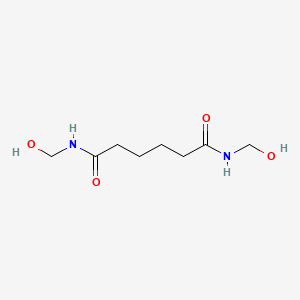
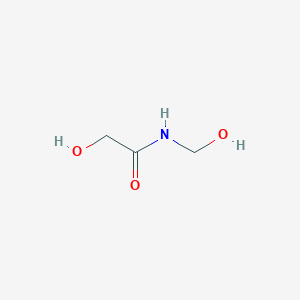
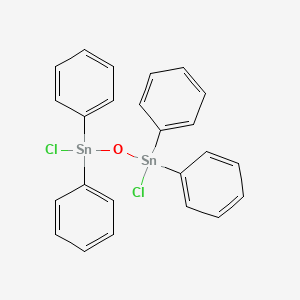
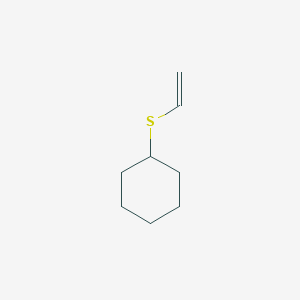
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)

